8-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline
Description
8-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline is a quinoline derivative featuring a sulfonyl group attached to a bicyclic heterocyclic system (2-thia-5-azabicyclo[2.2.1]heptane). The bicycloheptane core contains both sulfur and nitrogen atoms, which impart unique electronic and steric properties. This compound’s structural complexity distinguishes it from simpler quinoline derivatives, as the bicyclic sulfonamide moiety may enhance binding selectivity, stability, or solubility in biological or material science applications.
Properties
IUPAC Name |
5-quinolin-8-ylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c17-20(18,16-8-12-7-11(16)9-19-12)13-5-1-3-10-4-2-6-15-14(10)13/h1-6,11-12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVAXJXUDVBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the quinoline moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
8-{2-Thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
8-{2-Thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for 8-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that play crucial roles in cellular processes.
Comparison with Similar Compounds
Key Structural Features
Compounds 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (II) () share a quinoline scaffold but differ in their central six-membered rings (piperidine in I vs. piperazine in II). Both crystallize in the triclinic space group P1 with nearly identical unit-cell parameters, exhibiting curved molecular conformations.
| Parameter | Compound I (Piperidine) | Compound II (Piperazine) | Target Compound (Bicycloheptane) |
|---|---|---|---|
| Central Ring | Piperidine | Piperazine | 2-Thia-5-azabicyclo[2.2.1]heptane |
| Biaryl Inclination (°) | 15.83 (phenyl) / 67.68 (quinoline) | 13.82 (phenyl) / 69.47 (quinoline) | Not reported |
| Crystal Packing | C–H⋯H chains along b-axis | C–H⋯H ribbons along b-axis | Not reported |
| Dominant Interactions | H⋯H (67.5%) | H⋯H (65.9%) | Likely similar non-classical interactions |
Implications of Structural Differences
- Bicyclic vs. Monocyclic Systems: The target compound’s bicycloheptane introduces rigid, compact geometry compared to the flexible piperidine/piperazine rings in I and II.
- Sulfur Inclusion : The 2-thia group in the bicycloheptane introduces electronegativity and polarizability, which could enhance intermolecular interactions (e.g., dipole-dipole) absent in I and II .
- Crystal Packing : Both I and II lack classical hydrogen bonds, relying on dispersion forces (H⋯H contacts). The target compound likely exhibits similar packing behavior, but its bicyclic system may alter lattice stability or solubility .
Functional Comparison with 8-Hydroxyquinoline Derivatives
NSC-87877: A Bioactive Analog
NSC-87877 () is a 7-aza-8-hydroxyquinoline derivative with a diazenyl-sulfonic acid group. It acts as a potent SHP1/2 PTPase inhibitor, highlighting the role of sulfonic acid substituents in enzyme inhibition.
| Feature | NSC-87877 | Target Compound |
|---|---|---|
| Quinoline Substituent | 7-Aza-8-hydroxy | 8-Sulfonyl-bicycloheptane |
| Functional Group | Sulfonic acid (ionic) | Sulfonamide (polar covalent) |
| Biological Activity | PTPase inhibition | Not reported |
Functional Insights
- Sulfonyl vs. Sulfonic Acid : The target’s sulfonamide group is less ionizable than NSC-87877’s sulfonic acid, suggesting differences in membrane permeability or target engagement.
Comparison with Other 8-Substituted Quinolines
lists 8-hydroxyquinoline TS and related compounds (e.g., 3-methyl-2-{[(4-methylpiperidine-1-)sulfonyl]amino}benzoic acid). These derivatives often feature sulfonamide or hydroxy groups, but none incorporate a bicycloheptane system. The target compound’s unique structure may offer advantages in:
- Metal Chelation: The sulfur and nitrogen atoms in the bicycloheptane could enhance metal-binding capacity compared to simpler 8-hydroxyquinolines .
- Thermal Stability : Rigid bicyclic systems may resist degradation under high-temperature conditions.
Biological Activity
8-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in drug development.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a bicyclic thia-azabicyclo structure through a sulfonyl group. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and viral replication processes. Notably, sulfonamide derivatives have shown promise in antiviral applications, particularly against RNA viruses such as coxsackievirus B and enteroviruses .
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures often exhibit enhanced antimicrobial properties due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors. For instance, sulfonamide derivatives have been effective against various strains of bacteria by inhibiting folate synthesis pathways .
Antiviral Activity
The antiviral potential of this compound is noteworthy. Studies have demonstrated that related sulfonamide compounds exhibit significant inhibitory effects against viruses like EMCV and HPIV-3, with IC50 values indicating effective concentrations for viral inhibition . The selectivity index (SI) for these compounds suggests a favorable therapeutic window, making them candidates for further development against viral infections.
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antiviral | EMCV | 22.0 | 40.3 |
| Antiviral | HPIV-3 | 18.3 | 19.6 |
| Antimicrobial | Various Bacteria | Varies | Varies |
Case Study: Antiviral Efficacy
In a study focusing on the antiviral efficacy of sulfonamide derivatives, compounds structurally related to this compound were tested against EMCV and showed promising results with IC50 values of approximately 22 µM, indicating moderate potency against viral replication . The selectivity index further supports the potential for therapeutic use.
Case Study: Antimicrobial Properties
Another investigation into the antimicrobial properties of bicyclic sulfonamides revealed that compounds similar to our target compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating their potential as broad-spectrum antimicrobial agents .
Q & A
Basic Question: What are the standard synthetic routes for 8-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline?
Methodological Answer:
The synthesis typically involves functionalizing the quinoline scaffold at the 8-position with sulfonyl groups. A two-step approach is common:
Sulfonation : Introduce a sulfonyl group to the bicyclo[2.2.1]heptane system using sulfur trioxide or chlorosulfonic acid under controlled conditions (e.g., anhydrous dichloromethane, 0–5°C).
Coupling : React the sulfonated bicycloheptane intermediate with 8-hydroxyquinoline via nucleophilic substitution. Catalytic bases like triethylamine or DMAP improve yield .
Key Considerations: Monitor reaction progress with TLC (silica gel, UV detection) and purify via column chromatography (ethyl acetate/hexane gradient).
Advanced Question: How can computational methods optimize synthesis and predict regioselectivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity during sulfonation. Steps include:
- Geometry Optimization : Map potential energy surfaces for sulfonyl group addition to the bicycloheptane.
- Reaction Pathway Analysis : Identify kinetic vs. thermodynamic control using activation barriers.
- Solvent Effects : Apply implicit solvent models (e.g., PCM) to refine predictions .
Experimental Validation: Compare computational predictions with experimental NMR (e.g., chemical shifts) and X-ray crystallography data .
Basic Question: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like nitroxoline .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare to 5-amino-8-hydroxyquinoline derivatives .
Note: Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts.
Advanced Question: How can researchers resolve contradictions in reported biological activity?
Methodological Answer:
Conflicting data often arise from metal ion interactions. Design experiments to:
Chelation Studies : Use UV-Vis spectroscopy to monitor shifts in upon adding Fe/Zn. Compare to clioquinol, a known chelator .
Metal-Depleted Media : Repeat assays in media treated with EDTA to isolate chelation-dependent effects.
Proteomic Profiling : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify target proteins in metal-rich vs. metal-depleted conditions .
Basic Question: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR : NMR (DMSO-d) should show characteristic peaks:
- Quinoline H-2 (δ 8.9–9.1 ppm, d).
- Bicycloheptane sulfonyl protons (δ 3.2–3.5 ppm, m).
- IR : Confirm sulfonyl S=O stretches (1350–1150 cm) .
- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical).
Advanced Question: How can X-ray crystallography and molecular dynamics (MD) elucidate binding modes?
Methodological Answer:
- Crystallization : Co-crystallize the compound with target enzymes (e.g., proteasome subunits) using vapor diffusion (PEG 8000, pH 7.4). Resolve structures at ≤2.0 Å resolution .
- MD Simulations : Use GROMACS or AMBER to model ligand-enzyme interactions over 100 ns trajectories. Analyze hydrogen bonding (e.g., sulfonyl oxygen with catalytic lysine) and hydrophobic contacts .
Basic Question: How to address solubility limitations in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based formulations.
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) to exploit sulfonyl group ionization .
- Surfactants : Add Tween-20 (0.01% w/v) to prevent aggregation .
Advanced Question: What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester (hydrolyzed in vivo by esterases).
- Isotope Labeling : Synthesize -labeled analogs for pharmacokinetic tracing (e.g., bioavailability in rodent models).
- CYP450 Inhibition Assays : Screen against human liver microsomes to identify metabolic hotspots .
Basic Question: What analytical methods quantify the compound in complex matrices?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 mm) with UV detection (254 nm). Mobile phase: acetonitrile/0.1% formic acid (70:30). Retention time: ~6.2 min .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 345 → 287 for quantification; m/z 345 → 213 for confirmation) .
Advanced Question: How to model structure-activity relationships (SAR) for derivative optimization?
Methodological Answer:
- QSAR Modeling : Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with bioactivity. Validate with leave-one-out cross-validation (R > 0.8).
- Fragment-Based Design : Replace the bicycloheptane with azabicyclo[3.2.1]octane to enhance membrane permeability. Test via PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
